REACTION_CXSMILES
|
[Br-:1].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10](O[P+](N(CC)CC)(N(CC)CC)N(CC)CC)[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1>C(C(C)=O)C(C)C>[Br:1][CH:10]([C:7]1[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=1)[C:11]([F:14])([F:13])[F:12] |f:0.1|
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Name
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[1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide
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Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].COC1=CC=C(C=C1)C(C(F)(F)F)O[P+](N(CC)CC)(N(CC)CC)N(CC)CC
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Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round-bottom flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
DISTILLATION
|
Details
|
The subsequent distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(F)(F)F)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |